molecular formula C9H3BrF3NO2 B3375118 5-Bromo-7-(trifluoromethyl)indoline-2,3-dione CAS No. 1067187-97-6

5-Bromo-7-(trifluoromethyl)indoline-2,3-dione

Cat. No.: B3375118
CAS No.: 1067187-97-6
M. Wt: 294.02 g/mol
InChI Key: FUSDTCGITGSLPQ-UHFFFAOYSA-N
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Description

5-Bromo-7-(trifluoromethyl)indoline-2,3-dione is a brominated and fluorinated heterocyclic compound It is characterized by the presence of a bromine atom and a trifluoromethyl group on the indoline ring structure

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-7-(trifluoromethyl)indoline-2,3-dione are COX-1 , COX-2 , and β-catenin . These targets play crucial roles in inflammation and cell proliferation.

Mode of Action

This compound acts as an inhibitor of its primary targets . By inhibiting COX-1 and COX-2, it can reduce the production of prostaglandins, which are involved in inflammation. The inhibition of β-catenin disrupts the Wnt signaling pathway, which is often overactive in various types of cancer.

Biochemical Pathways

The compound affects the prostaglandin synthesis pathway and the Wnt signaling pathway . The downstream effects include reduced inflammation and potentially slowed cancer cell growth.

Result of Action

The molecular and cellular effects of this compound’s action include reduced inflammation due to decreased prostaglandin production and potentially slowed cancer cell growth due to disruption of the Wnt signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-(trifluoromethyl)indoline-2,3-dione typically involves the bromination of 7-(trifluoromethyl)indoline-2,3-dione. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst and under controlled reaction conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-(trifluoromethyl)indoline-2,3-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted indoline derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-7-(trifluoromethyl)indoline-2,3-dione is used as a building block for the synthesis of more complex molecules. Its bromine and trifluoromethyl groups make it a versatile intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets.

Medicine: In the field of medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific diseases.

Industry: Industrially, the compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its reactivity and stability make it a valuable component in various industrial processes.

Comparison with Similar Compounds

  • 5-Bromo-7-(trifluoromethyl)quinoline

  • 3,5-Bis(trifluoromethyl)bromobenzene

Uniqueness: 5-Bromo-7-(trifluoromethyl)indoline-2,3-dione is unique due to its indoline core, which provides distinct chemical reactivity compared to other brominated and fluorinated compounds. Its combination of bromine and trifluoromethyl groups offers a balance of reactivity and stability that is not commonly found in similar compounds.

Properties

IUPAC Name

5-bromo-7-(trifluoromethyl)-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF3NO2/c10-3-1-4-6(14-8(16)7(4)15)5(2-3)9(11,12)13/h1-2H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSDTCGITGSLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=O)N2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677338
Record name 5-Bromo-7-(trifluoromethyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067187-97-6
Record name 5-Bromo-7-(trifluoromethyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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